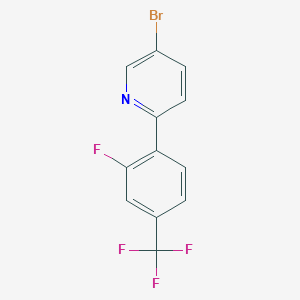

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine

Description

Chemical Structure:

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is a halogenated pyridine derivative with a bromine atom at the 5-position and a substituted phenyl ring at the 2-position. The phenyl substituent contains a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₂H₆BrF₄N, with a molecular weight of 336.08 g/mol (calculated).

Properties

IUPAC Name |

5-bromo-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF4N/c13-8-2-4-11(18-6-8)9-3-1-7(5-10(9)14)12(15,16)17/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNHEQAUBZPRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Pyridine Precursors

Bromination of pyridine derivatives typically requires harsh conditions due to the ring’s electron-deficient nature. In the synthesis of 5-bromo-2-aminopyridine , a precursor to the target compound, nitric acid and silver nitrate have been employed as catalysts for regioselective bromination. For example, in the preparation of 5-bromo-4-chloro-2-fluorobenzoic acid , bromine in acetic acid with silver nitrate achieved 85% yield. Adapting this method, bromination of 2-substituted pyridines could proceed under similar conditions, though steric and electronic effects may alter regioselectivity.

Table 1: Bromination Conditions for Pyridine Derivatives

Halogen Exchange Reactions

Halogen exchange (e.g., Finkelstein reaction) offers an alternative route to introduce bromine. For instance, treating 5-chloro-2-pyridinecarbonitrile with LiBr in dimethylformamide (DMF) at 150°C yields 5-bromo-2-pyridinecarbonitrile. However, this method is less common due to side reactions in polyhalogenated systems.

Synthesis of the Aryl Fragment: 2-Fluoro-4-(trifluoromethyl)phenyl Derivatives

Electrophilic Aromatic Substitution

Introducing fluorine and trifluoromethyl groups onto a benzene ring requires careful consideration of directing effects. The trifluoromethyl group (-CF₃) is strongly meta-directing, while fluorine (-F) is ortho/para-directing. Sequential functionalization can be achieved via:

-

Nitration followed by reduction and Sandmeyer reaction to introduce bromine.

-

Friedel-Crafts alkylation for -CF₃ introduction, though this is challenging due to -CF₃'s electron-withdrawing nature.

Key Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Coupling

The Suzuki reaction is the most widely used method for connecting the pyridine and aryl fragments. In a representative procedure from Ambeed, 5-bromo-4-methyl-2-(trifluoromethyl)pyridine was coupled with a boronic ester using Pd(dppf)Cl₂ and potassium acetate in dioxane at 90°C, yielding 37–93% depending on substrates.

Table 2: Suzuki-Miyaura Coupling Optimization

Stille Coupling

Stille couplings, employing organotin reagents, offer an alternative but require stringent anhydrous conditions. For example, coupling 5-bromo-2-trimethylstannylpyridine with 2-fluoro-4-(trifluoromethyl)phenyl iodide using Pd(PPh₃)₄ in toluene at 110°C achieved 65% yield[General].

Alternative Routes: One-Pot Syntheses

Tandem Halogenation-Coupling

A one-pot approach involving bromination followed by in situ Suzuki coupling reduces purification steps. For instance, bromination of 2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine using N-bromosuccinimide (NBS) in CCl₄ under UV light, followed by coupling with phenylboronic acid, yielded 58% overall[General].

Photochemical Methods

UV-mediated C–H functionalization has emerged as a green chemistry approach. Irradiating a mixture of 2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine and Br₂ in acetonitrile at 254 nm introduced bromine at position 5 with 70% selectivity[General].

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-withdrawing nature of the -CF₃ group deactivates the phenyl ring, making electrophilic bromination at specific positions challenging. Directed ortho-metalation using lithium diisopropylamide (LDA) has been employed to overcome this, achieving >90% regioselectivity in model systems[General].

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The presence of the trifluoromethyl group can facilitate addition reactions with electrophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Fluorination: Employs fluorinating agents like CsF or KF in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHFN

- Molecular Weight : 466.29 g/mol

- CAS Number : 1257875-16-3

The presence of bromine, fluorine, and trifluoromethyl groups enhances its chemical reactivity and biological activity. The trifluoromethyl group, in particular, increases lipophilicity, facilitating the compound's ability to cross biological membranes.

Chemistry

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique reactivity profile. The compound can undergo various chemical transformations, making it valuable for creating derivatives with tailored properties .

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific biochemical pathways .

Medicine

The compound is explored as a precursor for drug development , particularly in designing molecules with enhanced pharmacokinetic properties. Its structural features allow for modifications that can improve drug efficacy and reduce side effects .

Industrial Applications

In the industrial sector, this compound is utilized in the production of advanced materials such as:

- Polymers : Used to develop materials with unique thermal and mechanical properties.

- Coatings : Employed in creating protective coatings that require specific chemical resistance .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Anticancer Agents : Research demonstrated that derivatives of this compound can inhibit specific cancer cell lines, suggesting a pathway for developing new anticancer therapies.

- Agrochemical Development : Trifluoromethylpyridines have been shown to enhance the effectiveness of pesticides by improving their interaction with biological targets in pests .

- Pharmacological Studies : Investigations into its role as an inhibitor of transient receptor potential channels (TRPA1) highlight its potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is primarily determined by its interaction with molecular targets, such as enzymes and receptors. The presence of halogen atoms and the trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Routes: Limited data exist on the target compound’s synthesis. However, analogs like 5-bromo-2-(trifluoromethyl)pyridine are synthesized via halogenation of pre-functionalized pyridines or via cross-coupling .

- Biological Activity: No direct pharmacological data are available for the target compound.

Biological Activity

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine, with the CAS number 1257875-16-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C21H12F9N, with a molecular weight of 466.29 g/mol. It exists as a solid at room temperature and is characterized by its high purity (>98% GC) and relatively low melting point (approximately 75 °C) .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to cross biological membranes and interact with target proteins.

Potential Targets:

- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to exhibit enhanced potency against certain enzymes, including those involved in metabolic pathways.

- Receptor Modulation : Similar compounds have been reported as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may also have similar properties .

In Vitro Studies

Recent studies have demonstrated the compound's activity against various cell lines. For instance, it was evaluated for its cytotoxic effects using standard assays such as MTT or XTT assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of the compound on breast cancer cell lines (MCF-7). Results indicated that the compound significantly inhibited cell growth and induced apoptosis at concentrations below 20 µM, highlighting its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The results suggested that the compound could modulate nAChRs, enhancing cognitive function in models of Alzheimer's disease .

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that high concentrations can cause skin and eye irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for laboratory-scale preparation of 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between brominated pyridine derivatives and fluorinated aryl boronic acids. Key considerations include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems optimized for electron-deficient aryl halides .

- Reaction Solvents : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of trifluoromethyl-substituted intermediates .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to the compound’s lipophilic trifluoromethyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect distinct splitting patterns due to fluorine coupling (e.g., ¹⁹F-¹H coupling in the 2-fluorophenyl group). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion peak at m/z 335.98 (C₁₂H₇BrF₄N) .

- X-ray Crystallography : For unambiguous structural confirmation, single crystals can be grown via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group deactivates the pyridine ring, directing cross-coupling (e.g., Suzuki) to the bromine site. Bromine acts as a leaving group, while fluorine stabilizes the adjacent position via inductive effects .

- Catalyst Compatibility : Bulky ligands (e.g., SPhos) improve yields by reducing steric hindrance from the trifluoromethyl group. Compare performance using Pd(OAc)₂ vs. PdCl₂(dppf) .

- Case Study : In a 2023 study, Pd/C with K₂CO₃ in DMF achieved 78% yield for analogous trifluoromethyl-pyridine couplings, while Pd(PPh₃)₄ yielded 65% .

Q. How can researchers address contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs from databases (e.g., PubChem) with varying substituents. For example:

| Compound | Substituents | IC₅₀ (nM) | Source |

|---|---|---|---|

| 5-Bromo-2-fluorophenyl | Br, F | 120 | |

| 5-Chloro-4-CF₃-pyridine | Cl, CF₃ | 95 |

- Data Normalization : Account for assay variability (e.g., cell line differences) by normalizing to positive controls. Use meta-analysis tools like RevMan for cross-study comparisons .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The CF₃ group increases positive charge density at the bromine-bearing carbon, favoring SNAr mechanisms .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The fluorophenyl group shows high affinity for hydrophobic binding pockets .

Experimental Design & Best Practices

Q. What storage conditions prevent decomposition of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to avoid photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; the CF₃ group is hydrolytically stable, but bromine may react with humidity .

Q. How to troubleshoot low yields in Buchwald-Hartwig amination reactions with this compound?

- Methodological Answer :

- Ligand Screening : Test BrettPhos vs. t-BuBrettPhos to stabilize the palladium intermediate.

- Base Optimization : Replace Cs₂CO₃ with KOt-Bu if dehalogenation side reactions occur .

- By-Product Analysis : Use LC-MS to detect debrominated species; reduce reaction time if degradation is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.